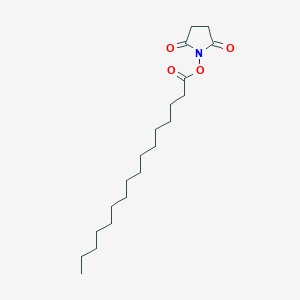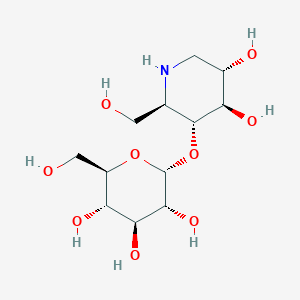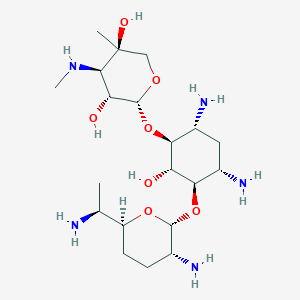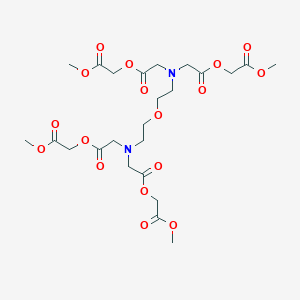
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid and related compounds often involves complex chemical reactions designed to combine specific functional groups to achieve the desired molecular structure. For instance, the Hantzsch reaction with 6-aminouracil has been utilized for the synthesis of novel compounds, showcasing the versatility of aminoethyl ether derivatives in forming structured chemicals under specific conditions (Abdelmoniem et al., 2020).
Molecular Structure Analysis
The molecular structure of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid is characterized by its bis(2-aminoethyl) ether and tetraacetic acid components, contributing to its complex chelating properties. Studies have shown that modifications to the molecular structure, such as introducing benzene rings, significantly affect the compound's ability to chelate metal ions, demonstrating the importance of structural analysis in understanding its chemical behavior (Tsien, 1980).
Chemical Reactions and Properties
The chemical reactions and properties of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid are pivotal in its applications. For example, its reactions with uranyl ions have been detailed, highlighting its potential in complexation and extraction processes (Bhat & Rao, 1967). Additionally, its role in sensitizing actomyosin to calcium ions underscores its biochemical significance (Hartshorne & Mueller, 1967).
Aplicaciones Científicas De Investigación
References for General Chemical Research Applications:
Novel Brominated Flame Retardants
Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020). Discusses the occurrence of novel brominated flame retardants in various environments and highlights the need for further research on their occurrence, environmental fate, and toxicity. Read more.
Calcium Influx and Vascular Reactivity
Thompson, L., Bruner, C., Lamb, F., King, C. M., & Webb, R. (1987). Investigates the role of calcium influx in vascular contractions and its implications for hypertension. Read more.
Conversion of Plant Biomass
Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Analyzes advances in the synthesis of HMF from plant feedstocks and its use in producing various chemicals. Read more.
EDTA Chelation Therapy
Chappell, L., & Janson, M. (1996). Reviews the use of EDTA chelation therapy in the treatment of vascular disease, discussing its effectiveness and mechanisms of action. Read more.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Thermal decomposition can lead to the release of irritating gases and vapors .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZWLOCCJOCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

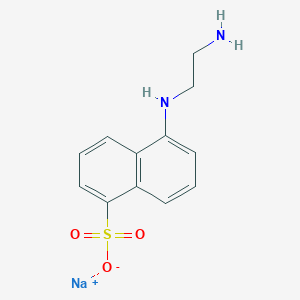

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)


